molecular formula C19H24NO5P B14674508 Diethyl [{[(benzyloxy)carbonyl]amino}(phenyl)methyl]phosphonate CAS No. 38428-05-6

Diethyl [{[(benzyloxy)carbonyl]amino}(phenyl)methyl]phosphonate

Cat. No.: B14674508
CAS No.: 38428-05-6
M. Wt: 377.4 g/mol
InChI Key: NRVOVHDHRBMPJU-UHFFFAOYSA-N
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Description

Alpha-(Diethoxyphosphinyl)benzylcarbamic acid benzyl ester is a complex organic compound that features a benzylcarbamic acid esterified with a benzyl group and a diethoxyphosphinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Diethoxyphosphinyl)benzylcarbamic acid benzyl ester typically involves the reaction of benzylcarbamic acid with diethoxyphosphinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of alpha-(Diethoxyphosphinyl)benzylcarbamic acid benzyl ester may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Alpha-(Diethoxyphosphinyl)benzylcarbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphine oxide derivatives.

    Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphinyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted benzylcarbamic acid derivatives.

Scientific Research Applications

Alpha-(Diethoxyphosphinyl)benzylcarbamic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-(Diethoxyphosphinyl)benzylcarbamic acid benzyl ester involves its interaction with molecular targets such as enzymes and proteins. The diethoxyphosphinyl group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzylcarbamic acid esters: These compounds share the benzylcarbamic acid core but differ in the esterifying group.

    Phosphonate esters: Compounds with similar diethoxyphosphinyl groups but different core structures.

Uniqueness

Alpha-(Diethoxyphosphinyl)benzylcarbamic acid benzyl ester is unique due to the combination of the benzylcarbamic acid and diethoxyphosphinyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

38428-05-6

Molecular Formula

C19H24NO5P

Molecular Weight

377.4 g/mol

IUPAC Name

benzyl N-[diethoxyphosphoryl(phenyl)methyl]carbamate

InChI

InChI=1S/C19H24NO5P/c1-3-24-26(22,25-4-2)18(17-13-9-6-10-14-17)20-19(21)23-15-16-11-7-5-8-12-16/h5-14,18H,3-4,15H2,1-2H3,(H,20,21)

InChI Key

NRVOVHDHRBMPJU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)OCC

Origin of Product

United States

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